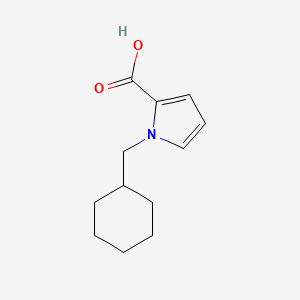
2-Amino-2-(hydroxymethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(hydroxymethyl)butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Reactants: Butanoic acid, formaldehyde, and ammonia.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
Procedure: Formaldehyde is added to a solution of butanoic acid, followed by the gradual addition of ammonia. The mixture is stirred and heated until the reaction is complete.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of a precursor compound, such as 2-nitro-2-(hydroxymethyl)butanoic acid, using a suitable catalyst like palladium on carbon (Pd/C). The reaction conditions include:
Reactants: 2-nitro-2-(hydroxymethyl)butanoic acid and hydrogen gas.
Conditions: The reaction is conducted under a hydrogen atmosphere at a pressure of 1-5 atm and a temperature of 25-50°C.
Catalyst: Palladium on carbon (Pd/C).
Procedure: The precursor compound is dissolved in a suitable solvent, and the catalyst is added. The mixture is stirred under hydrogen gas until the reaction is complete.
Product Isolation: The product is filtered to remove the catalyst and purified by recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent at room temperature.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine, at room temperature.
Major Products
Oxidation: 2-amino-2-(carboxymethyl)butanoic acid.
Reduction: 2-amino-2-(hydroxymethyl)butanol.
Substitution: 2-amino-2-(acylamino)methylbutanoic acid or 2-amino-2-(sulfonamido)methylbutanoic acid.
Scientific Research Applications
2-amino-2-(hydroxymethyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug intermediate or a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
2-amino-2-(hydroxymethyl)butanoic acid can be compared with other similar compounds, such as:
2-amino-2-methylbutanoic acid: This compound lacks the hydroxymethyl group, which may result in different chemical and biological properties.
2-amino-3-(hydroxymethyl)butanoic acid: The position of the hydroxymethyl group is different, which can affect the compound’s reactivity and interactions.
2-amino-2-(hydroxymethyl)propanoic acid: This compound has a similar structure but with a different carbon backbone, leading to variations in its properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-5(6,3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9) |
InChI Key |
BBDCDIPAXJTFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)


